Nopinone

説明

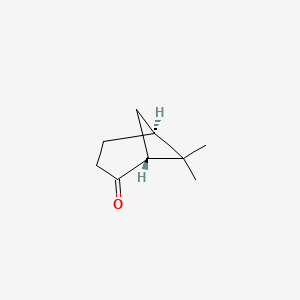

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFDKWMYCUEKSS-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=O)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CCC(=O)[C@@H]1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38651-65-9 | |

| Record name | Nopinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038651659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-(+)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7O7RX0V01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Nopinone

Oxidative Cleavage Strategies for β-Pinene to Nopinone

Oxidative cleavage methods target the C(2)=C(10) double bond in β-pinene. researchgate.net

Ozonolysis Mechanisms and Advanced Reductive Workup Techniques

Ozonolysis is a prominent method for the synthesis of this compound from β-pinene. researchgate.netrsc.org The reaction proceeds via the classical Criegee mechanism, involving the 1,3-dipolar cycloaddition of ozone to the double bond, forming a primary ozonide (1,2,3-trioxolane). researchgate.net This unstable intermediate rapidly rearranges to a carbonyl oxide zwitterion (Criegee intermediate) and a carbonyl compound. These then recombine to form a secondary ozonide (1,2,4-trioxolane), which is relatively stable. researchgate.net

The key to obtaining this compound lies in the reductive workup of the secondary ozonide. Traditional ozonolysis of β-pinene is known to form explosive ozonides and peroxides that are slow to decompose with mild reductants. nih.gov Advanced reductive workup techniques are crucial to safely and effectively cleave the ozonide and yield the desired carbonyl product, this compound. While specific advanced reductive workup techniques were not detailed in the search results beyond the general mention of reductive workup yielding carbonyl products, the challenges associated with the instability of intermediates highlight the importance of controlled and efficient reduction steps. researchgate.netnih.gov

One study mentioned that performing ozonolysis in the presence of pyridine (B92270) could directly generate ketones or aldehydes without detectable peroxides, suggesting a potential avenue for advanced reductive ozonolysis techniques that avoid hazardous intermediates. nih.gov Another approach involved ozonolysis followed by the addition of triethylamine, which yielded this compound in 91% yield. news-medical.net

Permanganate (B83412) and Periodate-Initiated Dihydroxylation and Subsequent Oxidation Pathways

Oxidative cleavage of β-pinene can also be initiated by dihydroxylation of the double bond using oxidants such as potassium permanganate or sodium periodate (B1199274). researchgate.netepa.gov Following dihydroxylation, further oxidation leads to the same products obtained from ozonolysis. researchgate.netepa.gov

Potassium permanganate is a commonly used oxidant for converting β-pinene to this compound due to its advantages in terms of simple operation, room temperature reaction, high conversion rate, and selectivity. google.comgoogle.com The reaction typically involves using acidic potassium permanganate in a solvent like acetone (B3395972). google.comhep.com.cn Studies have investigated the optimal conditions for this reaction, varying the molar ratios of β-pinene to potassium permanganate and sulfuric acid to potassium permanganate, as well as reaction temperature and time. njfu.edu.cn

One reported method using acidic potassium permanganate with a surfactant achieved a β-pinene conversion rate greater than 99% and this compound selectivity greater than 90%. google.comgoogle.com Typical conditions involved a β-pinene to potassium permanganate molar ratio of 1:1 to 1:4, with acetone as the solvent, at temperatures between 20-30°C for 1-4 hours. google.com Another study reported optimal conditions with a β-pinene/KMnO4 molar ratio of 1:3, H2SO4/KMnO4 molar ratio of 0.054:1, in acetone at 15-25°C for 5 hours, resulting in 94.15% β-pinene conversion and 89.19% this compound selectivity. njfu.edu.cn

Sodium periodate can also initiate dihydroxylation, but it is generally considered a weaker oxidant for this purpose and often requires catalytic support. researchgate.netepa.gov Periodate oxidations are particularly effective for the cleavage of 1,2-diols, forming aldehydes and ketones. chemistrysteps.com While direct periodate oxidation of β-pinene oxide to this compound has been attempted, it often leads to significant rearrangement products, with this compound yields up to 32%. nih.gov However, the combination of syn dihydroxylation with OsO4 followed by oxidative cleavage with NaIO4 is a known method for alkene cleavage (Lemieux–Johnson oxidation). chemistrysteps.com

Detailed research findings on permanganate oxidation include studies optimizing reaction parameters to improve yield and selectivity. For instance, increasing the amount of KMnO4 and H2SO4 can increase the yield, while increasing the amount of water can decrease it. tum.deresearchgate.net

Here is a table summarizing some research findings on permanganate oxidation:

| Oxidant | Solvent | β-Pinene:Oxidant Molar Ratio | Temperature (°C) | Time (h) | β-Pinene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Citation |

| Acidic KMnO4 + Surfactant | Acetone | 1:1 to 1:4 | 20-30 | 1-4 | >99 | >90 | - | google.comgoogle.com |

| KMnO4 + H2SO4 | Acetone | 1:3 | 15-25 | 5 | 94.15 | 89.19 | 83.97 | njfu.edu.cn |

Catalytic Oxidations: Ruthenium and Osmium-Catalyzed Systems in this compound Synthesis

Catalytic oxidation systems, particularly those involving ruthenium and osmium, can be employed for the oxidative cleavage of β-pinene. Periodate oxidations, which can cleave vicinal diols formed from alkenes, can be supported by catalysts such as RuCl3 or OsO4. researchgate.netepa.govresearchgate.net This is because periodate alone may be too weak to effectively dihydroxylate the double bond. researchgate.netepa.govresearchgate.net

Osmium tetroxide (OsO4) catalyzed reactions often utilize a co-oxidant like trimethylammonium N-oxide for the dihydroxylation step. researchgate.netepa.govresearchgate.net The combination of OsO4 for syn dihydroxylation followed by cleavage with an oxidant like NaIO4 is a well-established method for oxidative cleavage of alkenes. chemistrysteps.com Ruthenium trichloride (B1173362) (RuCl3) in combination with NaIO4 has also been reported as an oxidative system for the synthesis of this compound from β-pinene, sometimes utilizing phase transfer catalysts. google.comgoogle.com

These catalytic systems offer alternatives to stoichiometric oxidations, potentially leading to improved efficiency and reduced waste.

Exploration of Alternative Oxidants and Their Selectivity in this compound Formation

Beyond ozone, permanganate, and periodate, other oxidants have been explored for the synthesis of this compound from β-pinene, although with varying degrees of success in terms of conversion and selectivity. researchgate.netepa.gov These include hydrogen peroxide and dioxygen. researchgate.netepa.gov However, these alternative oxidants have generally shown minor success compared to the more established methods. researchgate.netepa.gov Lead tetraacetate is another oxidant that has been reported for the conversion of β-pinene to this compound. google.comgoogle.com The selectivity of these alternative oxidants in specifically targeting the exocyclic double bond of β-pinene for cleavage to form this compound is a key consideration in their evaluation.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound from a renewable feedstock like β-pinene aligns with the principles of sustainable and green chemistry. news-medical.netchemistryviews.org Efforts in this area focus on minimizing environmental impact, reducing waste, and improving efficiency.

Mechanochemical Synthesis under Solvent-Free Conditions

Mechanochemical synthesis, particularly using ball milling under solvent-free conditions, has emerged as a promising green chemistry approach for the oxidative cleavage of β-pinene to this compound. google.comchemistryviews.orgresearchgate.netrsc.org This method utilizes mechanical energy to drive the reaction, eliminating or significantly reducing the need for large amounts of solvent. chemistryviews.orgresearchgate.netrsc.org

In this approach, β-pinene is co-ground with a solid oxidant, such as potassium permanganate, often in the presence of a grinding auxiliary like alumina (B75360) (Al2O3) or quartz sand (SiO2). chemistryviews.orgresearchgate.netrsc.org The grinding auxiliary helps to sorb liquid reactants onto its surface, making them accessible for mechanical impact and facilitating the reaction. researchgate.netrsc.org

Studies have shown that solvent-free mechanochemical oxidation of β-pinene with KMnO4 can achieve high yields of this compound in short reaction times. chemistryviews.orgrsc.org For instance, co-grinding 2 mmol of β-pinene with 6 mmol of KMnO4 and 3.8 g of Al2O3 for 10 minutes resulted in a 95% yield of this compound. chemistryviews.org Compared to classical ozonolysis, solvent-free ball milling can avoid long reaction times and the generation of ozonides. chemistryviews.org

Different milling materials and reaction parameters, such as milling time, rotation frequency, and the number of milling balls, have been investigated to optimize the yield and selectivity of this compound in mechanochemical synthesis. researchgate.netrsc.org The workup typically involves simple filtration to remove solid byproducts like MnO2 and the grinding auxiliary. rsc.org

Here is a table showing the effect of different milling materials on this compound yield in solvent-free mechanochemical oxidation with KMnO4/Al2O3:

| Milling Material (Beaker and Ball) | This compound Yield (%) | Citation |

| Alumina | 85 | rsc.org |

| Quartz sand | 92 | rsc.org |

| Hardened steel | 95 | rsc.org |

| Zirconium oxide | 82 | rsc.org |

| Sintered corundum | 96 | rsc.org |

| Agate | 93 | rsc.org |

Mechanochemical synthesis offers advantages in terms of reduced solvent usage, potentially higher yields, better selectivity, shorter reaction times, and simpler workup procedures compared to classic liquid-phase methods, making it a promising sustainable route for this compound synthesis. researchgate.netrsc.org

Investigations into Optimized Reaction Parameters for Green Synthesis

The synthesis of this compound, primarily from the renewable feedstock β-pinene, has been a subject of significant research interest, particularly concerning the development of environmentally benign methodologies and the optimization of reaction parameters to enhance efficiency and selectivity. google.comgoogle.comchemistryviews.org Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances, and in the context of this compound synthesis, this involves exploring alternative oxidants, solvents, and reaction techniques. chemistryviews.orgresearchgate.net

One widely studied method for synthesizing this compound involves the oxidative cleavage of the exocyclic double bond of β-pinene. Potassium permanganate (KMnO₄) is a frequently employed oxidant in this transformation due to its effectiveness and the possibility of conducting reactions under relatively mild conditions. google.comgoogle.comchemistryviews.orgnjfu.edu.cn Investigations into optimizing the parameters for KMnO₄-mediated oxidation have focused on factors such as the molar ratio of reactants, solvent systems, reaction temperature, and reaction time. google.comgoogle.comnjfu.edu.cnhep.com.cn

Studies have shown that the molar ratio of β-pinene to KMnO₄ significantly impacts the conversion and selectivity. For instance, an optimized protocol utilizing KMnO₄ in acetone reported a β-pinene to KMnO₄ molar ratio of 1:3. njfu.edu.cn The ratio of acid (such as sulfuric acid, H₂SO₄) to KMnO₄ is also a critical parameter, with an optimized ratio of 0.054:1 (H₂SO₄/KMnO₄) being identified in one study. njfu.edu.cn Reaction temperature plays a crucial role; temperatures between 15 °C and 25 °C have been found to be suitable for achieving high conversion and selectivity in acetone-based systems. njfu.edu.cnhep.com.cn Reaction time is another key variable, with optimized times ranging from 1 to 5 hours depending on the specific conditions and presence of catalysts or surfactants. google.comgoogle.comnjfu.edu.cn Extending the reaction time to 8 hours has also been explored to ensure complete consumption of the starting material. hep.com.cn

The choice of solvent is central to green chemistry principles. While traditional methods often use organic solvents like acetone, research has explored solvent-free approaches. chemistryviews.orgresearchgate.net Mechanochemistry, specifically ball milling, has emerged as a promising green technique for this compound synthesis. chemistryviews.orgresearchgate.netnih.gov This solvent-free method involves the co-grinding of solid reactants, such as β-pinene and KMnO₄, often with a grinding auxiliary like aluminum oxide (Al₂O₃). chemistryviews.orgresearchgate.net Optimization studies in ball milling have investigated parameters including the type and quantity of oxidant and auxiliary, milling time, rotation frequency, and the number of milling balls. researchgate.netnih.gov High yields (up to 95%) have been achieved with short milling times (e.g., 10 minutes) under optimized ball-milling conditions using specific ratios of β-pinene, KMnO₄, and Al₂O₃. chemistryviews.org The quantity of reagents and auxiliary in the ball-milling process has been shown to influence the yield, with trends indicating increased yield with higher amounts of KMnO₄ and H₂SO₄ (up to a point) and a decrease in yield with increasing water content. tum.de

Detailed research findings on optimized parameters for different green synthesis approaches are summarized in the tables below.

| Parameter | Optimized Value (KMnO₄ in Acetone) njfu.edu.cn | Optimized Value (KMnO₄ in Acetone with Catalyst/Surfactant) google.comgoogle.com | Optimized Value (Ball Milling, KMnO₄/Al₂O₃) chemistryviews.org |

| β-pinene / Oxidant Molar Ratio | 1:3 (β-pinene/KMnO₄) | - | 2 mmol β-pinene / 6 mmol KMnO₄ |

| Acid / Oxidant Molar Ratio | 0.054:1 (H₂SO₄/KMnO₄) | - | - |

| Solvent | Acetone | Acetone | Solvent-free (Ball Milling) |

| Additives | - | Catalyst, Surfactant | Al₂O₃ (Grinding Auxiliary) |

| Temperature | 15-25 °C | 20-30 °C | Room Temperature (via mechanical energy) |

| Reaction Time | 5 hours | 1-4 hours | 10 minutes |

| β-pinene Conversion | 94.15 % | > 99 % | High (Yield reported as 95%) |

| This compound Selectivity | 89.19 % | > 90 % | High (Yield reported as 95%) |

| This compound Yield | 83.97 % | > 90 % | 95 % |

Note: Data compiled from multiple sources, conditions may vary slightly between specific studies.

Further investigations into the influence of specific parameters in the ball-milling synthesis of this compound from β-pinene have provided insights into the reaction dependencies. The amount of KMnO₄ used directly correlates with the this compound yield. Similarly, increasing the amount of H₂SO₄ can enhance the yield up to a certain limit. Conversely, an increase in the volume of water present tends to decrease the yield. The quantity of the Al₂O₃ grinding auxiliary also positively influences the yield. tum.de

| Parameter (Ball Milling) tum.de | Influence on this compound Yield |

| Amount of KMnO₄ | Increases with increasing amount |

| Volume of H₂O | Decreases with increasing volume |

| Amount of H₂SO₄ | Increases with increasing amount (up to a limit) |

| Amount of Al₂O₃ | Increases with increasing amount |

These detailed investigations into reaction parameters are crucial for developing efficient and sustainable synthetic routes to this compound, minimizing waste and energy consumption in line with green chemistry principles.

Nopinone As a Chiral Synthon in Complex Molecule Synthesis

Enantioselective Synthesis Utilizing Nopinone as a Chiral Pool Precursor

The use of chiral pool precursors, which are naturally occurring enantiomerically pure compounds, is a fundamental strategy in enantioselective synthesis. wikipedia.org this compound serves as an important chiral pool building block due to its inherent chirality and accessibility in both enantiomeric forms, primarily derived from (−)-β-pinene. acs.orgontosight.ainih.gov This allows for the synthesis of a wide range of enantiomerically enriched target molecules. nih.gov

Ligand Design and Preparation via this compound Scaffolds

This compound derivatives have been explored in the design and synthesis of chiral ligands for asymmetric catalysis. epa.govresearchgate.net The bicyclic framework of this compound can be modified and functionalized to create novel ligand structures. For instance, new chiral thiophene (B33073) ligands have been prepared starting from (+)-nopinone. researchgate.net Additionally, pinane-based 1,4-amino alcohols derived from (+)-nopinone have been synthesized and evaluated as chiral catalysts in enantioselective reactions. researchgate.net

Total Synthesis of Natural Products (e.g., Diterpenes, Sesquiterpenes)

This compound is a key intermediate in the total synthesis of various natural products, including diterpenes and sesquiterpenes. epa.govresearchgate.netnih.gov Its utility lies in its ability to provide a chiral scaffold that can be elaborated through strategic transformations to build the complex carbon skeletons and introduce the required stereocenters of these natural products. For example, (+)-nopinone has been used as a versatile building block in the enantioselective synthesis of lobane diterpenes. researchgate.netresearchgate.net Furthermore, 4,4-disubstituted nopinones derived from (+)-nopinone have served as intermediates in the asymmetric synthesis of elemanoid sesquiterpenes. researchgate.netacs.org

Development of Enantiomerically Pure Pharmaceutical Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical industry makes chiral synthons like this compound highly valuable. researchgate.netlookchem.com this compound is used as a starting material or intermediate in the synthesis of enantiomerically pure pharmaceutical intermediates. epa.govresearchgate.net Its chiral nature allows for the construction of complex drug molecules with defined stereochemistry, which is crucial for their biological activity and to minimize potential side effects associated with other enantiomers. wikipedia.org this compound-based derivatives have also been synthesized and shown promising biological activities, including potential as anticancer agents. nih.gov

Applications in Agrochemical Precursor Synthesis

This compound and its derivatives find applications in the synthesis of agrochemicals. google.comgoogle.comresearchgate.net The ability to synthesize chiral molecules is also important in the development of agrochemicals, as different enantiomers can exhibit varying levels of activity and environmental impact. This compound's availability from a renewable source like β-pinene also makes it an attractive starting material for sustainable agrochemical synthesis. google.comsci-hub.se

Strategic Transformations of this compound for Diverse Building Blocks

This compound undergoes various strategic transformations to yield diverse chiral building blocks, which can then be utilized in the synthesis of more complex molecules. lookchem.comsci-hub.seuni.lu The reactivity of the carbonyl group and the strained bicyclic ring system allows for selective modifications.

Sulfenylation-Dehydrosulfenylation for Optically Active Apoverbenone Derivatives

A notable transformation of this compound is the sulfenylation-dehydrosulfenylation method, which is used for the preparation of optically active apoverbenone and verbenone (B1202108) derivatives. acs.orgsmolecule.comacs.orglookchem.comnih.gov This method involves the introduction of a phenylsulfinyl group followed by elimination to form an α,β-unsaturated ketone. smolecule.comacs.org Starting with (+)-nopinone, this sequence can yield (+)-apoverbenone and (+)-verbenone in synthetically useful yields. acs.orgacs.orgnih.gov The methodology can also be applied to (−)-nopinone to obtain the corresponding (−)-enantiomers. acs.orgacs.org This transformation is particularly useful for constructing the enone functionality present in many natural products and other target molecules. smolecule.comacs.org

Synthesis of 4,4-Disubstituted Nopinones for Natural Product Synthesis

The synthesis of 4,4-disubstituted nopinones from (+)-nopinone has been explored as a strategy for the asymmetric synthesis of natural products, particularly elemanoid sesquiterpenes and marine lobane diterpenes. researchgate.netacs.orgresearchgate.netkth.se A general synthetic route involves the transformation of (+)-nopinone into 4,4-disubstituted nopinones through a sequence of reactions. researchgate.netacs.org For instance, phenylsulfenylation of this compound can provide a key intermediate, which can then be transformed into 3-(phenylsulfonyl)-4,4-disubstituted-nopinones. researchgate.netacs.org This transformation can be accomplished through steps involving oxidation of a sulfide (B99878) compound followed by Pummerer rearrangement and subsequent conjugate addition of carbon nucleophiles to the resulting enones. researchgate.net These bicyclic ketones serve as promising intermediates for the synthesis of natural products. researchgate.netacs.org

One study details the application of this methodology to the asymmetric synthesis of representative elemanoid sesquiterpenes, such as (-)-β-elemenone and (-)-eleman-8β,12-olide, starting from a 4,4-disubstituted this compound derivative. researchgate.netacs.org The approach leverages the rigid bicyclic structure of this compound to control the stereochemistry during the introduction of substituents at the C(4) position. acs.org

Derivatization for Asymmetric Catalysis and Chemical Transformations

This compound serves as a precursor for the synthesis of chiral ligands employed in asymmetric catalysis. durham.ac.uknih.govnih.gov The derivatization of this compound allows for the incorporation of its chiral framework into various ligand architectures, which can then be used in metal-catalyzed asymmetric reactions to induce enantioselectivity. durham.ac.uknobelprize.orgnih.gov Examples include the synthesis of chiral 2,2′-bipyridyl-type ligands utilizing this compound as a chiral moiety. durham.ac.uk These ligands have been coordinated to various metal centers, such as molybdenum(0), copper(II), and palladium(II), and explored for their catalytic activity in transformations like cyclopropanation. durham.ac.uk

Furthermore, this compound can undergo various chemical transformations, including alkylation, which can proceed with high diastereoselectivity under controlled conditions. researchgate.net A method for the monoalkylation of (+)-nopinone has been developed, yielding kinetically controlled products with high diastereomeric excess. researchgate.net This highlights the utility of this compound as a versatile substrate for introducing alkyl chains stereoselectively, expanding its scope in the synthesis of more complex chiral molecules.

Synthesis of Novel Compounds from this compound Scaffolds

The this compound scaffold has been utilized for the design and synthesis of novel compounds with potential biological activities and material properties.

Pyrimidine (B1678525) Amine Derivatives Bearing this compound Moieties

Novel pyrimidine amine derivatives incorporating bicyclic monoterpene moieties, including those derived from this compound, have been synthesized and evaluated for their biological activities. x-mol.netnih.govnih.govresearchgate.netresearchgate.net These compounds are typically designed and synthesized from natural and renewable sources like this compound. x-mol.netnih.govresearchgate.net The synthesis involves incorporating the this compound structure into the pyrimidine amine framework. x-mol.netnih.gov

Research has shown that these this compound-based pyrimidine amine derivatives can exhibit considerable antibacterial and antifungal activities against a range of pathogens, including Klebsiella pneumoniae, Streptococcus pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Methicillin-Resistant Staphylococcus aureus (MRSA), Bacillus cereus, and Candida albicans. nih.govnih.govresearchgate.net Some derivatives have demonstrated potent inhibition comparable to or even exceeding that of control drugs like amikacin (B45834) and ketoconazole (B1673606) against specific microorganisms. nih.gov Additionally, some active compounds have shown anti-inflammatory potencies. nih.gov

Presented below is a sample data table illustrating the antimicrobial activity of select this compound-based pyrimidine amine derivatives:

Lactam Formation from this compound for Polymer Applications

This compound plays a role in the synthesis of lactams that are subsequently used in the production of polymers, particularly polyesteramides. recercat.cattum.deresearchgate.netrsc.orgresearchgate.net The synthesis of β-pinene lactam, a key monomer for these polymers, involves the oxidation of β-pinene to this compound as a crucial initial step. tum.deresearchgate.net This lactam can then be polymerized, often through ring-opening polymerization (ROP), to form polyamides or copolymerized with other cyclic monomers like ε-caprolactone to produce polyesteramides. tum.deresearchgate.net

Polymers derived from β-pinene lactam offer a sustainable alternative to traditional petroleum-based polymers like nylon-6. tum.dersc.org The incorporation of the rigid bicyclic structure originating from this compound can impart favorable thermal and mechanical properties to the resulting polymers. recercat.cat For instance, some this compound-based polyamides and polyesteramides have shown high melting temperatures. recercat.catresearchgate.net Research in this area focuses on optimizing the synthesis of the lactam from this compound and controlling the polymerization process to achieve polymers with desired molecular weights and properties for various applications, including potential biomedical uses. recercat.cattum.deresearchgate.net

Mechanistic and Kinetic Investigations of Nopinone Reactions

Gas-Phase Atmospheric Degradation Pathways of Nopinone

The primary removal process for this compound from the troposphere is through gas-phase reactions with photochemically generated oxidants. mdpi.com The reaction with the hydroxyl radical (OH) has been identified as the dominant degradation pathway, while reactions with other oxidants like the nitrate (B79036) radical (NO₃) and ozone (O₃) are of negligible significance. mdpi.comresearchgate.net

The reaction with the hydroxyl radical is the principal sink for this compound in the atmosphere. mdpi.comresearchgate.net This reaction is initiated by the abstraction of a hydrogen atom from the this compound molecule, leading to the formation of a water molecule and an organic radical, which then undergoes further reactions.

Theoretical and experimental studies have investigated the various possible sites for hydrogen abstraction from the this compound molecule by the OH radical. mdpi.comresearchgate.net Electronic structure calculations have determined that the most favorable reaction pathway involves the abstraction of the hydrogen atom from the bridgehead position (C2). mdpi.comresearchgate.netresearchgate.net This pathway exhibits the smallest energy barrier, making it the most kinetically preferred route for the initial reaction. mdpi.comresearchgate.net The reaction is exothermic, with a calculated enthalpy and Gibbs free energy of -17.34 and -18.95 kcal/mol, respectively. mdpi.com

The initial hydrogen abstraction can be represented by the following scheme: C₉H₁₄O (this compound) + OH → C₉H₁₃O• (this compound radical) + H₂O

Following the initial hydrogen abstraction from the favored bridgehead position, the resulting this compound radical (intermediate I5) rapidly reacts with molecular oxygen (O₂) in the atmosphere. mdpi.comresearchgate.net This is a barrierless reaction that forms a peroxy radical (RO₂), specifically the 1-peroxy-6,6-dimethylbicyclo[3.1.1]heptan-2-one radical (intermediate I8). researchgate.net

This peroxy radical is a key intermediate that can subsequently react with other atmospheric species, such as hydroperoxy radicals (HO₂) or nitrogen oxides (NOx). mdpi.comresearchgate.net

Reaction with HO₂: The peroxy radical can react with a hydroperoxy radical, leading to the formation of a hydroperoxide. mdpi.comresearchgate.net One identified product from this pathway is 1-hydroperoxy-6,6-dimethylbicyclo[3.1.1]heptan-2-one (product P1). researchgate.net

Reaction with NO: The peroxy radical can also react with nitric oxide (NO), which is a common pathway in NOx-rich environments. researchgate.net

These secondary reactions are critical in determining the final products of this compound degradation, which can influence the formation of secondary organic aerosols (SOA) and other atmospheric phenomena. mdpi.com

The rate coefficient for the reaction between this compound and the hydroxyl radical has been determined through both experimental and theoretical methods. Experimental measurements at room temperature (298 K) using techniques like pulsed laser photolysis–laser-induced fluorescence and relative rate methods have yielded consistent values. mdpi.comresearchgate.net

Theoretical calculations, using methods such as the canonical variational transition state theory (CVT) with small-curvature tunneling (SCT), have been performed to determine the rate coefficient as a function of temperature. mdpi.comresearchgate.net These studies show a negative temperature dependence, meaning the reaction rate decreases as the temperature increases over the atmospherically relevant range of 278–350 K. mdpi.comresearchgate.net

| Temperature (K) | Theoretical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 278 | 2.59 × 10⁻¹¹ | - | mdpi.com |

| 298 | 2.21 × 10⁻¹¹ | (1.74 ± 0.35) × 10⁻¹¹ | mdpi.com |

| 298 | - | (1.7 ± 0.2) × 10⁻¹¹ | mdpi.com |

| 298 | - | (1.43 ± 0.37) × 10⁻¹¹ | mdpi.com |

| 320 | 1.86 × 10⁻¹¹ | - | mdpi.com |

| 350 | 1.52 × 10⁻¹¹ | - | mdpi.com |

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| OH Radical | ~1.7 × 10⁻¹¹ |

| NO₃ Radical | < 2 × 10⁻¹⁵ |

| Ozone (O₃) | < 5 × 10⁻²¹ |

Data sourced from Calogirou et al. (1999). mdpi.com

The atmospheric lifetime of a compound is a crucial parameter for assessing its environmental impact, as it determines how far the compound can be transported from its source. The lifetime (τ) of this compound with respect to a specific oxidant is calculated as the inverse of the product of the reaction rate coefficient (k) and the average concentration of that oxidant ([X]). mdpi.com

τ = 1 / (k[X])

Based on the determined rate coefficients and typical atmospheric oxidant concentrations, the lifetime of this compound is overwhelmingly controlled by its reaction with the OH radical.

| Reaction | Assumed Oxidant Concentration (molecule cm⁻³) | Calculated Lifetime |

|---|---|---|

| This compound + OH | 1 × 10⁶ (24-h average) | ~13-16 hours |

| This compound + NO₃ | 2.5 × 10⁸ (12-h average) | > 47 days |

| This compound + O₃ | 7 × 10¹¹ (24-h average) | > 8 years |

Data sourced from Al-Natsheh et al. (2022). mdpi.com

The relatively short lifetime of this compound with respect to OH radicals (around 13-16 hours) indicates that it will be removed from the atmosphere relatively close to its source regions. mdpi.com This is a much longer lifetime than its parent monoterpene, β-pinene, which has a lifetime of only a few hours. mdpi.com The degradation of this compound contributes to the formation of secondary organic aerosols and other oxygenated compounds, thereby influencing regional air quality and atmospheric composition. mdpi.com

Kinetics and Mechanisms of Hydroxyl Radical (OH) Reactions with this compound

Computational Elucidation of Reaction Mechanisms

The intricacies of this compound's chemical transformations have been significantly illuminated through the lens of computational chemistry. Theoretical investigations, primarily centered on its atmospheric oxidation, have provided a molecular-level understanding of the reaction dynamics, complementing and often guiding experimental findings.

Electronic Structure Calculations for Transition State Analysis

Electronic structure calculations have been instrumental in mapping the potential energy surfaces of this compound reactions, particularly its interaction with hydroxyl (OH) radicals, a key atmospheric oxidant. researchgate.netrsc.org These calculations are crucial for identifying and characterizing the transition states that govern the reaction rates and pathways.

In the gas-phase reaction of this compound with OH radicals, theoretical studies have focused on the initial hydrogen abstraction mechanism. researchgate.netrsc.org By employing methods such as density functional theory (DFT), researchers have been able to locate the transition state structures for the abstraction of hydrogen atoms from each of the seven different carbon sites on the this compound molecule. rsc.orgresearchgate.net

Analysis of these transition states reveals that the most favorable pathway involves the abstraction of a hydrogen atom from the bridgehead position (C2). researchgate.net This pathway is characterized by the lowest energy barrier, indicating a higher reaction probability compared to hydrogen abstraction from other sites, such as the -CH, -CH₂, or -CH₃ groups. rsc.org The transition state for this favored pathway exhibits a specific geometry where the C-H bond is elongated and the new O-H bond is beginning to form, providing a clear picture of the atomic rearrangement during the reaction. rsc.org

Quantum Chemical Calculations of Energetic Profiles

Quantum chemical calculations have been pivotal in determining the energetic profiles of this compound reactions, offering quantitative insights into their feasibility and kinetics. These calculations provide crucial data on reaction enthalpies, Gibbs free energies, and activation energies.

The energetic profiles for hydrogen abstraction from other sites on the this compound molecule have also been computed, all showing higher energy barriers compared to the bridgehead position, thus confirming the regioselectivity of the OH radical attack. rsc.org These theoretical energetic data are in good agreement with experimental kinetic results, validating the computational models used. researchgate.net

| Reaction Pathway | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Pathway 5 (Bridgehead H-abstraction) | -0.95 | -17.34 | -18.95 |

| Pathway 6 (-CH₃ H-abstraction) | 2.64 | -17.08 | -18.53 |

| Pathway 7 (-CH₃ H-abstraction) | -0.95 | -17.34 | -18.95 |

Theoretical Determination of Reaction Pathways and Active Sites

Theoretical studies have been fundamental in elucidating the complete reaction pathways of this compound's atmospheric degradation and identifying the most reactive sites on the molecule.

The primary reaction pathway for this compound with OH radicals is confirmed to be hydrogen abstraction. researchgate.netrsc.org Computational models have explored all possible abstraction sites, revealing that the bridgehead carbon atom is the most active site for this reaction. researchgate.netrsc.org This prediction from theoretical calculations has been consistent with experimental observations that show the formation of products resulting from oxidation at this position. researchgate.net

Furthermore, computational studies on the ozonolysis of β-pinene, a precursor to this compound, predict that this compound is a notable first-generation product, accounting for approximately 5% of the initial products. rsc.org These studies also detail the subsequent chemistry of the Criegee intermediates formed during ozonolysis. It is proposed that the reaction of one of the stabilized Criegee intermediates with water can lead to the additional formation of this compound in the atmosphere. rsc.org While detailed computational studies on the reactions of this compound with other atmospheric oxidants like nitrate radicals (NO₃) and chlorine atoms (Cl) are less common, theoretical and experimental data suggest these pathways are of minor significance compared to the reaction with OH radicals. mdpi.com

Surface Interactions and Condensed Phase Dynamics

The behavior of this compound at interfaces and in the condensed phase is critical for understanding its role in atmospheric aerosol formation and chemistry. Computational and experimental studies have provided valuable insights into these complex interactions.

Molecular Water Interactions with Condensed this compound Surfaces

The interaction of water molecules with this compound surfaces is of particular importance in the atmosphere, as it influences the hygroscopic properties of organic aerosols. mdpi.com Molecular beam experiments combined with molecular dynamics (MD) simulations have been employed to study these interactions at a fundamental level. mdpi.com

These studies have investigated the interaction of water molecules with both solid this compound surfaces and thin this compound layers on a graphite (B72142) substrate at atmospherically relevant temperatures. mdpi.com The results indicate that water molecules that impinge on this compound surfaces are trapped with high efficiency (≥97%). mdpi.com A minor fraction of the water molecules scatter inelastically, losing a significant portion of their initial kinetic energy in the process. mdpi.com

The dynamics and kinetics of water molecules on this compound surfaces reveal a complex interplay of forces. A significant portion (60–80%) of the water molecules that are trapped on the this compound surface desorb rapidly. mdpi.com However, a smaller but notable fraction (20–40%) remains on the surface for extended periods (more than 10 milliseconds), indicating the presence of strongly bound surface states. mdpi.com

Molecular dynamics simulations corroborate these experimental findings, confirming both the rapid desorption of a majority of water molecules and the existence of more strongly bound states. mdpi.com These simulations suggest that the formation of water clusters on the this compound surface can enhance the uptake of water. mdpi.com The presence of these more stable, longer-lived water molecules on the this compound surface has important implications for the chemical and physical properties of atmospheric aerosols containing this compound.

| Parameter | Value/Observation |

|---|---|

| Trapping Efficiency of Water Molecules | ≥97% |

| Fraction of Rapidly Desorbing Trapped Molecules | 60-80% |

| Fraction of Strongly Bound Trapped Molecules (>10 ms) | 20-40% |

| Kinetic Energy Retention of Inelastically Scattered Molecules | 35-65% |

Formation of Surface-Bound Water Clusters and Water Uptake Enhancement

The interaction between water and this compound surfaces is a critical area of study, providing molecular-level insights into the atmospheric formation of aerosols. rsc.org Investigations using environmental molecular beam (EMB) techniques and Fourier transform microwave spectroscopy have revealed the specific mechanisms by which this compound's structure influences water aggregation. rsc.orgnih.gov

When water molecules interact with a this compound surface, they are efficiently trapped. nih.gov A significant portion of these trapped molecules, approximately 32% (±9%), proceeds to form strong bonds with the this compound, remaining in the condensed phase for milliseconds or longer. nih.gov This process initiates the formation of surface-bound water clusters.

Methanol (B129727) Sorption Kinetics and Cluster Behavior on this compound Surfaces

The interactions between organic compounds in the atmosphere are complex and vital for understanding secondary organic aerosol (SOA) formation. nih.govresearchgate.net The sorption kinetics and behavior of methanol on this compound surfaces have been investigated as a proxy for these organic-organic interactions, utilizing a combination of environmental molecular beam (EMB) experiments and molecular dynamics (MD) simulations. nih.govacs.org

In these studies, methanol monomers and clusters were directed at this compound surfaces at temperatures ranging from 140 to 230 K. nih.gov Upon collision, MD simulations show that methanol clusters tend to shatter, with the resulting fragments diffusing rapidly across the surface to recombine into new clusters. nih.govresearchgate.net The desorption process is complex, involving the detachment of individual methanol molecules from a cluster before they desorb from the surface as monomers. acs.org

The temperature of the surface plays a significant role in the structure of the adsorbed methanol. At lower temperatures (e.g., 100 K), methanol forms compact, three-dimensional clusters where methanol-methanol interactions are dominant. researchgate.net At higher temperatures (e.g., 150 K), the methanol molecules spread out to form more layered structures on the this compound surface, increasing the significance of methanol-surface interactions. nih.govresearchgate.net This behavior is detailed in the table below.

| Temperature | Cluster Configuration | Methanol-Methanol Binding Energy | Methanol-Surface Binding Energy |

|---|---|---|---|

| 100 K | Compact, 3D shape | 30.8 kJ mol⁻¹ | 8 kJ mol⁻¹ |

| 150 K | Spread out, layered structure | 13 kJ mol⁻¹ | 25 kJ mol⁻¹ |

Desorption kinetics show that above 180 K, all trapped methanol desorbs within a short experimental timescale (under 10 ms). nih.govacs.org Below this temperature, the desorption rate slows significantly, allowing for the identification of three distinct desorption components. nih.gov An initial fast component desorbs too quickly to be resolved, followed by an intermediate component with a multi-step character and a slow component linked to diffusion processes. nih.govresearchgate.net

| Component | Characteristics | Activation Energy (Eₐ) |

|---|---|---|

| Fast | Beyond experimental detection limit | N/A |

| Intermediate | Multi-step desorption character | 0.18 ± 0.03 eV |

| Slow | Weak temperature dependence, related to diffusion | N/A |

To understand the behavior of these compounds in a liquid phase, which can be relevant to the core of an aerosol particle, molecular dynamics simulations were used to study the interaction between methanol clusters and liquid this compound. preprints.org The simulations, conducted at 270 K after melting the this compound, show that methanol clusters dissolve efficiently and completely in the liquid this compound. preprints.org This indicates an ideal organic-organic mixing behavior. nih.govacs.org The methanol monomers disperse throughout the liquid this compound and quickly form hydrogen bonds with the surrounding this compound molecules. preprints.org The diffusion coefficient for methanol within the liquid this compound was calculated to be (1.64 ± 0.14) × 10⁻⁵ cm² s⁻¹. preprints.org

Experimental studies have compared the sorption and desorption dynamics of methanol on three different surfaces: a bare graphite surface, a thin this compound coating on graphite, and a thicker this compound multilayer surface. researchgate.netacs.org A significant difference was observed in the initial interaction of methanol monomers with these surfaces. acs.orgpreprints.org While methanol monomers scatter efficiently from the graphite surface, this scattering is substantially suppressed on both the thin this compound coating and the this compound multilayer. nih.govresearchgate.net This indicates a much more significant energy transfer between the incoming methanol molecules and the organic this compound surfaces. preprints.org

Despite the differences in initial scattering, the subsequent thermal desorption of trapped methanol was found to be similar across all three surfaces. nih.govresearchgate.net This suggests that the this compound surfaces have a weak influence on the final desorption of methanol. preprints.org For methanol clusters, no significant differences in either the collision dynamics or the desorption processes were observed between the thin coating and the multilayer this compound surfaces. nih.govacs.org This implies that once trapped, the desorption process is governed primarily by the internal methanol-methanol interactions (hydrogen bonds) within the clusters, rather than the thickness of the underlying this compound layer. acs.org

Advanced Spectroscopic and Computational Approaches in Nopinone Research

Application of Advanced Characterization Techniques for Reaction Product Analysis

Advanced analytical techniques are indispensable for the identification and structural characterization of nopinone and the complex mixtures of products that can arise from its reactions.

Spectroscopic Methods for Structural Elucidation of this compound Derivatives

Spectroscopic methods play a vital role in determining the molecular structure of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, are fundamental for identifying the arrangement of atoms and connectivity within the molecule researchgate.netrsc.orgnih.govcore.ac.uk. NMR provides detailed information about the chemical environment of different nuclei, allowing for the assignment of peaks to specific protons and carbons in the structure core.ac.uk. For instance, 1H NMR and 13C NMR spectra have been used to characterize the structures of newly synthesized this compound-based thiosemicarbazone derivatives and 2-amino-3-cyanopyridines researchgate.netnih.govhep.com.cn.

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound derivatives by analyzing characteristic vibrational frequencies hep.com.cnresearchgate.net. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting conjugated systems and studying the electronic properties of these compounds rsc.orgresearchgate.net. Additionally, X-ray single crystal diffraction provides definitive three-dimensional structural information when suitable crystals can be obtained rsc.orgresearchgate.net. These spectroscopic techniques, often used in combination, are essential for the unambiguous structural elucidation of novel this compound-based compounds wisdomlib.org.

Chromatographic-Mass Spectrometric Analyses of Complex Reaction Mixtures

Chromatographic techniques coupled with mass spectrometry (MS) are powerful tools for separating and identifying components within complex reaction mixtures involving this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile and semi-volatile organic compounds dss.go.thpatsnap.com. This technique separates components based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides mass-to-charge ratio information, aiding in the identification of eluting compounds by comparing their mass spectra to databases patsnap.com. GC-MS has been utilized to investigate the oxidation products of this compound in gas-phase reactions dss.go.th.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile this compound derivatives and reaction products patsnap.com. LC-MS separates compounds based on their interactions with a stationary phase and a mobile phase, followed by detection and identification using mass spectrometry patsnap.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds researchgate.netrsc.orgnih.govresearchgate.netrsc.orgsioc-journal.cn. The combination of chromatographic separation and sensitive mass detection allows for the comprehensive analysis of complex mixtures, enabling the identification of numerous products formed in this compound reactions, such as those resulting from atmospheric oxidation processes dss.go.thresearchgate.net.

Computational Modeling and Simulation in this compound Studies

Computational methods provide theoretical insights into the behavior and properties of this compound, complementing experimental studies and allowing for the prediction of molecular phenomena.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound molecules in condensed phases, such as liquids and solids rsc.orgacs.orgacs.orgresearchgate.netcopernicus.orgnih.govoulu.fiunimi.it. These simulations track the movement of atoms and molecules over time based on classical mechanics and defined force fields, providing information about properties like diffusion, phase transitions, and interactions with other molecules acs.orgacs.orgresearchgate.netcopernicus.orgnih.govoulu.fiunimi.it.

MD simulations have been used to investigate the interactions of water and methanol (B129727) with this compound surfaces, which is relevant to understanding the behavior of this compound in atmospheric aerosols acs.orgacs.orgresearchgate.netcopernicus.orgnih.govoulu.fi. These studies have provided insights into trapping efficiencies, desorption kinetics, and the formation of molecular clusters on this compound surfaces at different temperatures acs.orgacs.orgresearchgate.netoulu.fi. For example, MD simulations showed that methanol clusters shatter upon collision with a this compound surface, and the fragments quickly diffuse and recombine acs.orgresearchgate.netoulu.fi. Simulations also revealed that methanol forms compact clusters at lower temperatures and layered structures at higher temperatures on the this compound surface acs.orgresearchgate.netoulu.fi. Furthermore, MD simulations have been used to study the liquid-liquid interaction between methanol and this compound, showing ideal organic-organic mixing where methanol clusters completely dissolve in liquid this compound acs.orgnih.govoulu.fi.

Density Functional Theory (DFT) Applications for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical computational method widely used to study the electronic structure, properties, and reactivity of molecules, including this compound and its derivatives hep.com.cnrsc.orgsioc-journal.cnnih.govoulu.firsc.orgmdpi.comnih.govresearchgate.netnumberanalytics.com. DFT calculations can provide information on molecular geometries, energies, vibrational frequencies, and transition states, which are essential for understanding reaction mechanisms and predicting reaction pathways mdpi.comnih.govresearchgate.netnumberanalytics.com.

DFT has been applied to study the gas-phase hydration of this compound, investigating the interactions between this compound and water molecules and identifying the lowest energy conformers of hydrated this compound clusters rsc.org. DFT calculations have also been used to study the reaction mechanisms of this compound with atmospheric oxidants like hydroxyl radicals (OH) mdpi.comresearchgate.net. These calculations help determine the most favorable hydrogen abstraction positions and energy barriers for different reaction pathways mdpi.comresearchgate.net. DFT is also utilized in the design and characterization of novel this compound-based compounds, providing insights into their electronic properties and potential reactivity hep.com.cnrsc.orgsioc-journal.cn. For instance, DFT calculations were used to confirm the coordination mechanism of a this compound-based fluorescent probe with metal ions rsc.orgsioc-journal.cn.

Transition State Theory (TST) for Kinetic Parameter Prediction

Transition State Theory (TST) is a theoretical framework used in conjunction with computational methods, such as DFT, to calculate and predict the rate coefficients of chemical reactions mdpi.comnih.govresearchgate.netnumberanalytics.comhznu.edu.cnsolubilityofthings.comacs.orgacs.org. TST focuses on the transition state, the highest energy point along the reaction pathway, to determine the reaction rate numberanalytics.comsolubilityofthings.comacs.org.

TST has been applied to study the kinetics of the gas-phase reaction between this compound and hydroxyl radicals mdpi.comresearchgate.net. By locating the transition states for various hydrogen abstraction pathways using DFT, TST calculations can provide theoretical rate coefficients as a function of temperature mdpi.comresearchgate.net. These theoretical predictions can be compared with experimental rate coefficients to validate the proposed reaction mechanisms and gain a deeper understanding of the reaction kinetics mdpi.comresearchgate.net. For example, TST calculations have provided theoretical rate coefficients for the reaction of this compound with OH radicals over a range of temperatures, showing good agreement with experimental values for the most favorable reaction pathway mdpi.comresearchgate.net. TST has also been used to compare the unimolecular decay rates of cyclic Criegee intermediates, including a this compound oxide, providing insights into their reactivity nih.gov.

Future Directions and Emerging Research Avenues for Nopinone

Exploration of Novel Catalytic Systems for Nopinone Transformations

The versatility of this compound as a synthetic precursor is heavily reliant on efficient and selective catalytic methods for its transformation. Future research will likely focus on developing novel catalytic systems that can facilitate a wider range of reactions with improved yields, stereoselectivity, and sustainability. This includes exploring new homogeneous and heterogeneous catalysts, organocatalysis, and potentially biocatalysis.

Recent studies have investigated the use of this compound as a chiral component in metal complex catalysts for asymmetric synthesis rsc.org. The synthesis of this compound itself from β-pinene often involves oxidative cleavage of the C=C bond using oxidants like ozone, potassium permanganate (B83412), or sodium periodate (B1199274), sometimes supported by catalysts such as RuCl₃ or OsO₄ researchgate.net. Developing more environmentally benign and efficient catalytic oxidation methods for the production of this compound from β-pinene remains an area of interest.

Furthermore, this compound can undergo various transformations, such as Mannich condensation and reduction, to yield valuable intermediates like 1,3-aminoalcohols and 1,3-diols, which have been applied as chiral catalysts researchgate.net. The development of catalytic systems that promote these reactions with high diastereoselectivity is an active area of research researchgate.netresearchgate.net. Photocatalytic approaches for the electrophilic substitution of carbonyl compounds, including potential applications for this compound, are also being explored ims.ac.jp.

Investigation of this compound in Advanced Materials Science

This compound and its derivatives are increasingly being investigated for their potential applications in advanced materials science, particularly in the development of sustainable polymers and functional materials like liquid crystals. nih.govmisis.ruopenaccessjournals.com

Bio-Based Sustainable Polymers and Materials Derived from this compound

The renewable origin of this compound from β-pinene makes it an attractive building block for developing bio-based and sustainable polymers. Research in this area focuses on synthesizing monomers derived from this compound that can be polymerized to create materials with tailored properties.

One avenue involves the conversion of this compound into lactone monomers, such as this compound lactone (NopL) or 4-isopropylcaprolactone, through processes like ozonolysis and subsequent transformations figshare.comrsc.org. These lactones can then undergo ring-opening polymerization to form polyesters rsc.org. These bio-based polyesters offer a sustainable alternative to traditional petroleum-based polymers and can exhibit desirable properties like low glass transition temperatures rsc.org.

Another area of development is the synthesis of polyamides and polyesteramides utilizing lactams derived from this compound tum.deresearchgate.net. These materials can combine the advantageous properties of both polyamides and polyesters, offering potential for tunable thermal and mechanical characteristics, as well as biocompatibility and biodegradability tum.de. The development of cost-effective and reliable procedures for the production of these terpene-based polymers is crucial for their industrial viability tum.de.

This compound Derivatives in Liquid Crystal Research

This compound derivatives have shown promise as components in liquid crystal research, particularly as chiral dopants. Chiral dopants are essential for inducing a helical structure in nematic liquid crystals, which is fundamental for applications in displays and other optical components.

New photoisomerizable chiral dopants derived from this compound have been synthesized and analyzed for their properties in liquid crystal mixtures tandfonline.comresearchgate.net. These derivatives can influence the helical twisting power of the liquid crystal and exhibit photoisomerization upon UV exposure, offering the potential for light-driven control of optical properties tandfonline.com. While the helical twisting power of some this compound derivatives might be lower compared to other compounds like menthone derivatives, their unique photochemical behavior at different wavelengths presents interesting possibilities for applications requiring patterned optical properties tandfonline.com.

Research indicates that various this compound derivatives can exhibit rich mesomorphism, with some compounds displaying multiple liquid crystalline phases depending on factors like ester chain length researchgate.net. The synthesis and characterization of these this compound-based liquid crystals continue to be explored to understand the relationship between their molecular structure and mesomorphic behavior researchgate.netnih.gov.

Further Elucidation of Atmospheric Fate and Environmental Impact of this compound

Understanding the atmospheric fate and environmental impact of this compound is crucial, especially considering its formation as a first-generation oxidation product of β-pinene, a major biogenic volatile organic compound. researchgate.netmdpi.com

Studies have investigated the gas-phase reactions of this compound with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). The reaction with OH radicals is considered the major removal process for this compound in the troposphere, with an estimated atmospheric lifetime of about 10 hours based on typical OH radical concentrations researchgate.netmdpi.comdss.go.th. Reactions with NO₃ and O₃ are considered to be of negligible significance as loss processes for this compound due to its molecular structure researchgate.netmdpi.com.

Experimental and theoretical studies have determined the rate coefficients for the reaction of this compound with OH radicals, providing valuable data for atmospheric models researchgate.netmdpi.com. Further research is needed to fully elucidate the degradation pathways and identify the secondary products formed from the atmospheric oxidation of this compound. dss.go.thresearchgate.net The potential for this compound and its degradation products to contribute to the formation of secondary organic aerosols (SOA) and their impact on air quality and climate requires further investigation. researchgate.netdss.go.thresearchgate.net Additionally, the importance of other tropospheric sinks, such as photolysis and heterogeneous losses, needs to be clarified. dss.go.th

Development of New Synthetic Strategies for this compound-Based Bioactive Compounds

This compound serves as a valuable chiral starting material for the synthesis of a wide array of bioactive compounds. Its inherent chirality and functional groups allow for the construction of complex molecular architectures with potential pharmacological activities. Future research will continue to focus on developing novel and efficient synthetic strategies to access diverse this compound-based bioactive molecules.

This compound has been utilized in the synthesis of natural products and pharmaceutically active components researchgate.net. It can be transformed into intermediates for the synthesis of compounds with potential antifungal and antitumor activities rsc.org. The development of stereoselective synthetic routes from this compound is particularly important for accessing enantiomerically pure bioactive compounds researchgate.net.

Recent research has explored the synthesis of various this compound derivatives with potential biological activities, including pyrimidine (B1678525) amine derivatives, thiosemicarbazone derivatives, pyrazole (B372694) amides, and thiazole (B1198619) hydrazones. nih.govresearchgate.netnih.gov These studies have investigated the insecticidal, antitumor, and enzyme inhibition activities of these compounds, indicating the broad potential of the this compound scaffold in drug discovery. Developing new synthetic methodologies that allow for the efficient and selective introduction of various functional groups and heterocyclic systems onto the this compound core will be crucial for expanding the chemical space of this compound-based bioactive compounds. researchgate.netnih.gov

Q & A

Q. What experimental and computational methods are used to determine the gas-phase molecular structure of nopinone?

this compound's gas-phase structure is resolved using a combination of gas-phase electron diffraction, rotational spectroscopy, and density functional theory (DFT) calculations. Experimental bond lengths (e.g., C3C2: 1.546(6) Å) and angles are validated against theoretical predictions (e.g., DFT-derived C3C2: 1.544(8) Å). Structural deviations from bicyclic ketones like camphor (e.g., shorter C1C2 bond due to a four-atom ring strain) highlight the role of ring geometry in molecular distortions .

Q. How does the synthesis of this compound from β-pinene optimize yield and selectivity?

this compound is synthesized via selective oxidation of β-pinene using catalysts like ozone or transition metal oxides. Solvent-free methods, such as ball-milling under controlled mechanical forces, enhance reaction efficiency by reducing side products. Yield optimization requires monitoring reaction parameters (temperature, oxidant concentration) and purification via fractional distillation .

Q. What are the primary atmospheric degradation pathways of this compound, and how are they quantified?

this compound reacts with OH radicals (major daytime sink), with rate coefficients determined experimentally via laser photolysis-laser-induced fluorescence (LP-LIF) and theoretically via transition state theory. Lifetime calculations (e.g., 16 h experimental vs. 13 h theoretical) inform atmospheric models, emphasizing its persistence compared to β-pinene (2.2 h lifetime) .

Advanced Research Questions

Q. How do quantum chemical calculations explain the kinetic isotope effects (KIE) in this compound formation during β-pinene ozonolysis?

Temperature-dependent KIE studies (258–303 K) reveal increased isotopic fractionation at lower temperatures. Experimental data from TD-GC-IRMS are modeled using Master Chemical Mechanism (MCM) simulations to link this compound's δ¹³C evolution to reaction pathways. Parameterizing KIE temperature dependence improves global model accuracy (e.g., MOZART-3) for boreal zone predictions .

Q. What methodological challenges arise in quantifying this compound in aerosol phases, and how are they resolved?

Aerosol-phase this compound is measured using aerosol collector modules (ACM) coupled with GC-MS. Filter-based sampling reveals inhomogeneous particle loading, requiring correction factors (e.g., 1.36× overestimation). High aerosol mass (>80 ng) introduces nonlinear desorption artifacts, necessitating calibration with low-loading samples (<30 ng) for reliable quantification .

Q. How do structural modifications of this compound derivatives influence their anticancer activity?

this compound-based 2-amino-3-cyanopyridines are synthesized and tested via MTT assays against cancer cell lines (A549, MKN45, MCF7). Halogen substitutions (Br/Cl) on aromatic rings enhance activity (e.g., compound 4f IC₅₀: 23.78 µM for A549). Structure-activity relationships (SAR) are analyzed using ¹H NMR and molecular docking to identify pharmacophoric groups .

Q. What role do Criegee intermediates play in this compound dimer formation during β-pinene ozonolysis at varying temperatures?

Low-temperature (≤258 K) experiments with β-pinene and perchloroethylene show increased formaldehyde and this compound yields due to stabilized Criegee intermediates. Mechanistic pathways are validated via time-resolved mass spectrometry and DFT calculations, highlighting temperature-dependent branching ratios for dimer vs. monomer formation .

Q. How does diurnal variation affect this compound's gas-particle partitioning in forest environments?

Field measurements at Blodgett Forest (BEACHON-RoMBAS campaign) using PTR-MS and GC-MS show daytime this compound depletion (14:00–19:00 PST) attributed to aerosol-phase partitioning. Phase behavior is modeled using volatility basis set (VBS) frameworks, incorporating temperature and organic aerosol composition .

Methodological Considerations

- Contradiction Analysis : Discrepancies between experimental and theoretical rate coefficients (e.g., OH radical kinetics) are resolved via sensitivity analysis of transition state geometries and tunneling effects .

- Data Validation : Cross-method validation (e.g., ACM GC-MS vs. filter sampling) identifies instrumental biases, ensuring robustness in atmospheric chemistry studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。